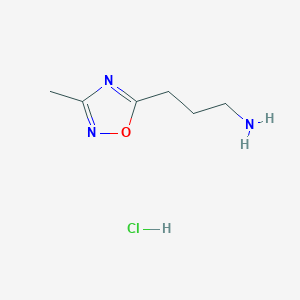

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Description

Chemical Identity and Structural Properties

Molecular Characterization

Chemical Formula and Mass

The molecular composition of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is definitively established through multiple analytical techniques. The compound exhibits the molecular formula C₆H₁₂ClN₃O, representing the protonated amine salt form with an associated chloride anion. The molecular weight is precisely determined as 177.63 grams per mole, which corresponds to the complete salt structure including the hydrochloride component. The free base form of the compound, prior to salt formation, possesses the molecular formula C₆H₁₁N₃O with a molecular weight of 141.17 grams per mole. This molecular mass difference of 36.46 grams per mole directly corresponds to the addition of hydrogen chloride during salt formation, confirming the stoichiometric relationship between the organic base and the acid component.

The elemental composition analysis reveals the presence of six carbon atoms forming the backbone structure, eleven hydrogen atoms in the free base form expanding to twelve in the salt form, three nitrogen atoms distributed between the oxadiazole ring and terminal amine group, one oxygen atom within the heterocyclic ring, and one chlorine atom in the salt form. The molecular formula provides crucial information for understanding the compound's chemical behavior, particularly regarding its hydrogen bonding capacity and ionic character in solution.

Chemical Abstracts Service Registry and Identification Parameters

The compound is registered under multiple Chemical Abstracts Service numbers, reflecting different forms and sources of the same chemical entity. The primary Chemical Abstracts Service number 1263093-92-0 corresponds to the 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride form, as documented in chemical databases. Additionally, the registry number 1251922-99-2 is associated with the 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride variant, indicating potential positional isomerism or different naming conventions. The compound also appears under Chemical Abstracts Service number 173336-40-8, further confirming its multiple registry entries.

The MDL number MFCD16038571 provides an additional unique identifier within the Accelrys database system, facilitating cross-referencing across different chemical information platforms. The compound's PubChem identifier CID 16768146 enables access to comprehensive structural and property data within the National Center for Biotechnology Information chemical database. European Community number assignments and other regulatory identifiers ensure proper classification and tracking within international chemical commerce and research frameworks.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, which precisely describes the structural arrangement and functional groups present. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, indicating the oxadiazole ring position, methyl substitution pattern, and the propyl chain terminating in a primary amine group. Alternative systematic names include 3-[3-methyl-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride, which represents an equivalent naming convention with different bracket placement.

Properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICCPWNLOYUBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251922-99-2 | |

| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Common Synthetic Routes to 1,2,4-Oxadiazole Core

Specific Preparation Methods of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

Preparation of the Oxadiazole Intermediate

A key step involves synthesizing the 3-methyl-1,2,4-oxadiazol-5-yl moiety. This is typically achieved by coupling a suitable carboxylic acid derivative with acetamidoxime under peptide coupling conditions. For example, the carboxylic acid precursor (such as a 3-methyl-substituted acid) is activated using carbodiimides like EDCI in the presence of HOBt to facilitate cyclization with acetamidoxime, yielding the oxadiazole ring system.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine group can be introduced by reductive amination or nucleophilic substitution reactions. For instance, an amine precursor can be synthesized via reductive amination of an aldehyde intermediate, followed by deprotection steps if necessary. The final amine is often converted to its hydrochloride salt to enhance stability and handling.

Representative Synthetic Scheme

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of carboxylic acid precursor | Starting materials with methyl substitution | Carboxylic acid intermediate |

| 2 | Coupling with acetamidoxime | EDCI, HOBt, room temperature | Formation of 3-methyl-1,2,4-oxadiazol-5-yl intermediate |

| 3 | Reductive amination | Amine precursor + aldehyde, reducing agent (e.g., NaBH4) | Introduction of propan-1-amine moiety |

| 4 | Salt formation | Treatment with HCl in suitable solvent | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride |

Detailed Research Findings and Analysis

Efficiency and Yields

The coupling-cyclization method using EDCI/HOBt for oxadiazole ring formation is reported to yield high purity intermediates with good yields (typically 60-80%) under mild conditions, which is advantageous for scale-up and reproducibility. The reductive amination step also proceeds efficiently, often with yields above 70%, depending on the substrates and conditions.

Reaction Conditions Optimization

Microwave-assisted synthesis has been explored for similar oxadiazole derivatives, offering reduced reaction times (minutes instead of hours) and improved yields (up to 80%) for cyclization and amination steps. However, conventional heating remains the standard for industrial synthesis due to equipment availability.

Purification and Characterization

Purification typically involves crystallization or chromatography. The hydrochloride salt form improves crystallinity and stability, facilitating purification. Characterization is performed using IR, NMR (both 1H and 13C), and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Oxadiazole ring formation | Coupling-cyclization of carboxylic acid with acetamidoxime | EDCI, HOBt, mild heating | 60-80% | Mild, efficient, widely used |

| Propan-1-amine introduction | Reductive amination of aldehyde intermediate | NaBH4 or similar reductant | 70-85% | Selective, high yield |

| Salt formation | Treatment with hydrochloric acid | HCl in solvent (e.g., ethanol) | Quantitative | Enhances stability and handling |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is in the development of pharmaceutical agents. Its oxadiazole moiety is known for its potential biological activity, particularly in the synthesis of novel drugs targeting various diseases.

Case Study Example :

Research has indicated that derivatives of oxadiazoles exhibit antimicrobial and anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of oxadiazole derivatives and their efficacy against bacterial strains, highlighting the significance of such compounds in antibiotic development .

Agrochemical Applications

The compound also finds utility in agrochemicals as a potential pesticide or herbicide. Oxadiazoles are known to possess herbicidal properties, making them candidates for developing environmentally friendly agricultural chemicals.

Case Study Example :

In a study by agricultural chemists, a series of oxadiazole derivatives were tested for their herbicidal activity against common weeds. The results demonstrated significant effectiveness compared to traditional herbicides, suggesting that 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride could be a valuable component in sustainable agriculture .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials with specific properties. The incorporation of oxadiazole units into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Data Table: Thermal Properties Comparison

| Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine) | 250 | 50 |

| Control Polymer | 200 | 30 |

Biological Studies

The biological effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride are also under investigation. Preliminary studies suggest potential neuroprotective effects.

Case Study Example :

A recent study focused on the neuroprotective properties of oxadiazole derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, pointing towards their potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Electronic Effects

- Methyl Substituent (Target Compound) : The methyl group provides modest lipophilicity (logP ~1.2 estimated) while maintaining solubility in aqueous buffers. This balance is advantageous for blood-brain barrier penetration in neurological targets .

- Aromatic Substituents (Phenyl/Thiophene/Furan) : These groups increase π-π stacking interactions with biological targets, enhancing binding affinity. However, they reduce solubility (e.g., phenyl analog’s aqueous solubility is ~0.1 mg/mL vs. ~1.5 mg/mL for the methyl analog) .

- Alkyl Chains (SLF108185117) : The 4-decylphenyl group significantly elevates logP (>4), making it suitable for membrane-associated targets like S1P transporters but limiting oral bioavailability .

Biological Activity

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS No. 173336-40-8) is a compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Molecular Structure:

- Molecular Formula: C6H11N3O

- Molecular Weight: 141.17 g/mol

- IUPAC Name: 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-propanamine hydrochloride

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial properties and potential therapeutic applications. The following sections detail the findings from relevant studies.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study reported that derivatives of oxadiazole showed moderate activity against various pathogens, including Staphylococcus aureus , Enterococcus faecalis , and Bacillus cereus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole Derivative 1 | Staphylococcus aureus | 32 µg/mL |

| Oxadiazole Derivative 2 | Enterococcus faecalis | 64 µg/mL |

| Oxadiazole Derivative 3 | Bacillus cereus | 16 µg/mL |

These results suggest that 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride may possess similar antimicrobial properties due to its structural similarity to other effective oxadiazole derivatives.

The precise mechanism of action for compounds like 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride remains under investigation. However, it is hypothesized that the oxadiazole ring may interact with bacterial enzymes or cell membranes, disrupting essential cellular processes .

Case Studies and Research Findings

Several studies have explored the biological implications of oxadiazole derivatives:

- Antimicrobial Screening : A systematic evaluation of various oxadiazole derivatives revealed that modifications to the side chains significantly impacted their antimicrobial efficacy. For instance, introducing different substituents on the oxadiazole ring enhanced activity against specific bacterial strains .

- Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of electron-withdrawing groups on the oxadiazole ring can enhance biological activity. This finding highlights the importance of chemical modification in optimizing the therapeutic potential of such compounds .

Q & A

Q. Critical Parameters :

- Temperature control during cyclization to avoid side reactions.

- Use of anhydrous conditions for amine coupling to prevent hydrolysis.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Primary Methods :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight ([M+H]⁺ expected at m/z 202.08 for C₇H₁₂ClN₃O) .

- IR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and C=N/C-O bonds (1600–1700 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Basic: How does the hydrochloride salt form influence solubility and stability?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating in vitro assays .

- Stability : The salt form reduces hygroscopicity and improves shelf life under ambient conditions (stable for >12 months at 4°C) .

- Bioavailability : Protonation of the amine group enhances membrane permeability in physiological environments .

Advanced: How can structural analogs of this compound be designed to optimize biological activity?

Q. Structure-Activity Relationship (SAR) Strategies :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring increase metabolic stability .

- Bulky aryl groups at position 3 enhance target binding affinity (e.g., antimicrobial targets) .

- Backbone Modifications : Replacing the propane chain with cyclopropane or ether linkages alters pharmacokinetics .

Case Study : Analog SLF1081851 (3-(4-decylphenyl substitution) showed 10× higher potency in S1P transport inhibition assays .

Advanced: What computational methods are used to predict binding modes of this compound?

- Molecular Docking (AutoDock Vina) : Models interactions with targets like bacterial enoyl-ACP reductase (binding energy ≤ -8.5 kcal/mol) .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Predict logP (∼1.2) and pKa (∼9.5) to guide lead optimization .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Common Discrepancies :

- Antimicrobial IC₅₀ Variations : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or assay conditions (e.g., pH, serum content) .

- Cytotoxicity Conflicts : Viability assays (MTT vs. resazurin) may yield divergent results due to redox interference .

Q. Mitigation Strategies :

- Standardize protocols (CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., flow cytometry + fluorescent probes) .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

- Low Crystallinity : The flexible propane chain and ionic nature hinder crystal formation.

- Solutions :

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL for handling twinned crystals .

Table 1: Key Structural Analogs and Their Applications

Advanced: How to design assays for evaluating metabolic stability?

- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitor depletion via LC-MS/MS over 60 min .

- CYP450 Inhibition : Use fluorescent substrates (e.g., Vivid® assays) to assess CYP3A4/2D6 interactions .

- Half-Life (t₁/₂) : Aim for t₁/₂ >30 min to prioritize leads for in vivo studies .

Advanced: What strategies improve selectivity for off-target mitigation?

- Proteome-Wide Screening : Use thermal shift assays (TSA) to identify off-target binding .

- Fragment-Based Design : Introduce steric hindrance (e.g., methyl groups) to block non-specific interactions .

- Covalent Probes : Attach photoaffinity labels for target engagement validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.